molecular formula C8H7F3O2 B603160 3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol CAS No. 1174535-44-4

3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Cat. No.: B603160
CAS No.: 1174535-44-4
M. Wt: 192.13g/mol
InChI Key: YEQGRTUMODEXBO-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is a fluorinated phenolic compound characterized by a trifluoro-hydroxyethyl (–CF₃–CH(OH)–) group attached to the meta position (3-position) of a phenol ring. The molecular formula for the 3-substituted isomer is inferred to be C₈H₇F₃O₂ (molecular weight ~192.14 g/mol), similar to its para-substituted counterpart . Fluorine atoms enhance lipophilicity and metabolic stability, making such compounds relevant in pharmaceuticals and agrochemicals .

Properties

CAS No.

1174535-44-4

Molecular Formula

C8H7F3O2

Molecular Weight

192.13g/mol

IUPAC Name

3-(2,2,2-trifluoro-1-hydroxyethyl)phenol

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4,7,12-13H

InChI Key

YEQGRTUMODEXBO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

The para-substituted isomer shares the same functional groups but differs in the hydroxyl group’s position on the aromatic ring. Key differences include:

  • Polarity : The meta-substituted compound may exhibit altered dipole moments due to asymmetric electron distribution.
  • Biological Activity : Positional isomerism often affects receptor binding; the meta substitution might favor interactions with specific enzyme pockets .

Coumarin-Based Derivatives

Compounds like 3ae and 3af () feature a trifluoro-hydroxyethyl group attached to coumarin scaffolds. Notable comparisons include:

Compound Structure Melting Point (°C) Antifungal Activity (MIC µg/mL)
3ae Coumarin + 1H-pyrrole substituent 153.5–154.3 Active against Fusarium spp.
3af Coumarin + methyl-pyrrole substituent 129.3–131.1 Moderate activity
Target Compound Phenol core (no coumarin) Not reported Not tested
  • Activity : The coumarin backbone in 3ae/3af enhances antifungal activity, suggesting that the trifluoro-hydroxyethyl group synergizes with aromatic systems for bioactivity .
  • Thermal Stability: Higher melting points in coumarin derivatives (e.g., 3ae at ~154°C) indicate stronger intermolecular interactions compared to simpler phenolic analogs.

Trifluoroethyl-Substituted Aromatics

  • 2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane (): This compound shares a trifluoroethyl group but lacks the hydroxyl directly on the ethyl chain. The phenolic –OH at the ortho position may reduce steric hindrance, enhancing reactivity in coupling reactions.
  • (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid pinacol ester (): The boronic ester substituent enables Suzuki-Miyaura cross-coupling, highlighting how functionalization at the 3-position expands synthetic utility.

Key Research Findings

Physicochemical Properties

  • Lipophilicity: The –CF₃ group increases logP values, improving membrane permeability. For example, fluorinated coumarins in show enhanced bioavailability compared to non-fluorinated analogs.
  • Acidity: The phenolic –OH (pKa ~10) and trifluoro-hydroxyethyl group (pKa ~12–14) create dual acidity, enabling pH-dependent solubility .

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